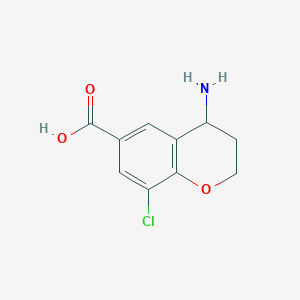![molecular formula C29H24O2S2 B13128044 1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione CAS No. 116239-45-3](/img/structure/B13128044.png)
1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of anthracene with phthalic anhydride, followed by oxidation.
Thioether Formation: The naphthalen-2-ylthio and pentylthio groups are introduced via nucleophilic substitution reactions. This involves the reaction of the anthraquinone core with naphthalen-2-thiol and pentanethiol in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The thioether groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
科学研究应用
1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
- 1-(Naphthalen-2-ylthio)anthracene-9,10-dione
- 5-(Pentylthio)anthracene-9,10-dione
- 1-(Naphthalen-2-ylthio)-5-(methylthio)anthracene-9,10-dione
Comparison: 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione stands out due to its dual thioether substituents, which enhance its chemical reactivity and potential applications. Compared to its analogs, this compound exhibits unique properties such as increased solubility and stability, making it more suitable for specific industrial and research applications.
属性
CAS 编号 |
116239-45-3 |
|---|---|
分子式 |
C29H24O2S2 |
分子量 |
468.6 g/mol |
IUPAC 名称 |
1-naphthalen-2-ylsulfanyl-5-pentylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C29H24O2S2/c1-2-3-6-17-32-24-13-7-11-22-26(24)28(30)23-12-8-14-25(27(23)29(22)31)33-21-16-15-19-9-4-5-10-20(19)18-21/h4-5,7-16,18H,2-3,6,17H2,1H3 |
InChI 键 |
WBIQRAHIXDCDTB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SC4=CC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)



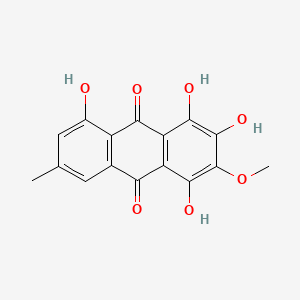


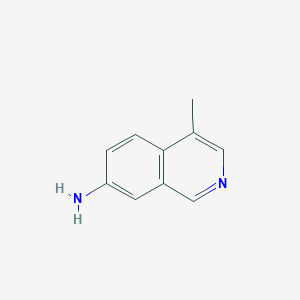

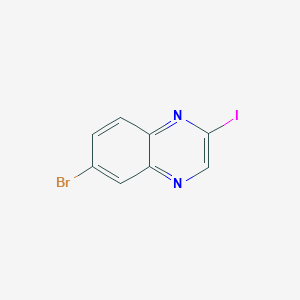
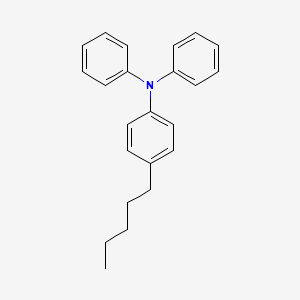
![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)
![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)
